molecular formula C12H24N2O3SSi B12533231 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole CAS No. 805244-13-7

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole

Cat. No.: B12533231
CAS No.: 805244-13-7
M. Wt: 304.48 g/mol
InChI Key: GCJIGZFIWOQUBQ-UHFFFAOYSA-N
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Description

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole is a specialty bifunctional organosilane coupling agent designed for advanced materials research. This compound features a reactive triethoxysilyl group on one end, which can undergo hydrolysis and form stable covalent bonds with inorganic surfaces such as glass, metals, and metal oxides . On the other end, it presents a unique 1H-imidazole ring linked via a sulfanyl (thioether) propyl bridge. The imidazole moiety is a versatile heterocycle known for its coordination chemistry, acting as a pure sigma-donor ligand that can bind effectively to a wide range of metal ions . This makes the compound highly valuable for creating functionalized surfaces and hybrid materials. The primary research applications of this chemical leverage its dual functionality. It is investigated for use as a surface modifier to immobilize catalysts or complexing agents on silica and other supports, facilitating the development of heterogeneous catalytic systems . Furthermore, its molecular structure suggests potential as a corrosion inhibitor, where the silane group forms a protective layer on metal substrates, and the imidazole group provides additional active inhibition . The sulfur-containing linker may also offer specific reactivity or coordination sites for further chemical modification. This reagent is a valuable building block for synthesizing more complex chemical entities, exploring supramolecular chemistry, and developing novel metal-organic frameworks (MOFs) or functional polymers. Please note: This product is provided For Research Use Only and is not intended for human, veterinary, or diagnostic use .

Properties

CAS No.

805244-13-7

Molecular Formula

C12H24N2O3SSi

Molecular Weight

304.48 g/mol

IUPAC Name

triethoxy-[3-(1H-imidazol-2-ylsulfanyl)propyl]silane

InChI

InChI=1S/C12H24N2O3SSi/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12/h8-9H,4-7,10-11H2,1-3H3,(H,13,14)

InChI Key

GCJIGZFIWOQUBQ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCSC1=NC=CN1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via 2-Mercapto-1H-imidazole and 3-Chloropropyltriethoxysilane

Mechanism : The thiol group of 2-mercapto-1H-imidazole acts as a nucleophile, displacing chloride from 3-chloropropyltriethoxysilane under basic conditions.

Procedure :

  • Reactants :
    • 2-Mercapto-1H-imidazole (1 equiv)
    • 3-Chloropropyltriethoxysilane (1.2 equiv)
    • Base: K₂CO₃ or NaOH (1.5 equiv)
    • Solvent: Anhydrous THF or DMF
  • Steps :
    • Dissolve 2-mercapto-1H-imidazole and base in solvent under nitrogen.
    • Add 3-chloropropyltriethoxysilane dropwise at 0°C.
    • Reflux at 80°C for 12–24 hours.
    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Yield : 65–78%.

Key Challenges :

  • Moisture Sensitivity : Triethoxysilane hydrolyzes readily; strict anhydrous conditions are required.
  • Byproducts : Over-alkylation is minimized by controlling stoichiometry.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.52 (s, 1H, imidazole H), 6.92 (s, 1H, imidazole H), 3.78 (q, 6H, OCH₂CH₃), 2.85 (t, 2H, SCH₂), 1.58 (m, 2H, CH₂CH₂Si), 1.21 (t, 9H, OCH₂CH₃).
  • FT-IR : 2970 cm⁻¹ (C-H, Si-O-C), 1250 cm⁻¹ (Si-C), 2550 cm⁻¹ (S-H absent, confirming substitution).

Alternative Route: Thiol-Ene Click Chemistry

Mechanism : A radical-mediated reaction between 2-allyl-1H-imidazole and 3-mercaptopropyltriethoxysilane.

Procedure :

  • Reactants :
    • 2-Allyl-1H-imidazole (1 equiv)
    • 3-Mercaptopropyltriethoxysilane (1.1 equiv)
    • Initiator: AIBN (0.1 equiv)
  • Steps :
    • Mix reactants in toluene under nitrogen.
    • Heat at 70°C for 6 hours.
    • Remove solvent under vacuum and purify via distillation.

Yield : 55–62%.

Limitations :

  • Lower yield due to competing polymerization.
  • Requires synthesis of 3-mercaptopropyltriethoxysilane, which is less commercially available.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting methods from triethoxysilane production, a fixed-bed reactor with Ru-B/γ-Al₂O₃ catalyst enables:

  • Throughput : 1.5 g/h/g catalyst.
  • Purity : >99% after distillation at 150°C/−0.1 MPa.

Solvent-Free Microwave-Assisted Synthesis

Inspired by triazole syntheses, microwave irradiation (200 W, 15 min) reduces reaction time by 90% compared to conventional heating.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Thiol-Ene Click
Yield 65–78% 55–62%
Reaction Time 12–24 h 6 h
Scalability High (batch/continuous) Moderate
Byproduct Formation Minimal Significant
Cost of Raw Materials Low High

Challenges and Mitigation Strategies

  • Silane Hydrolysis : Use anhydrous solvents and molecular sieves.
  • Purification : Silica gel chromatography or fractional distillation under reduced pressure.
  • Toxicity : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted imidazole derivatives.

    Hydrolysis: Silanols and siloxanes.

Scientific Research Applications

Surface Modification and Coatings

The triethoxysilyl group facilitates the binding of the compound to silica and other surfaces. This property is exploited in:

  • Protective coatings : Enhancing the corrosion resistance of metals by forming a protective layer that prevents oxidation.
  • Adhesives : Improving adhesion properties in composite materials through silane coupling agents.

Catalysis

The compound has been investigated as a catalyst in various chemical reactions, particularly in:

  • Organic synthesis : Its ability to stabilize transition states can enhance reaction rates and selectivity.
  • Ionic liquids : Functionalized ionic liquids incorporating this compound have shown promise in catalyzing reactions under mild conditions, improving yields and reducing byproducts .

Biomedical Applications

The biological activity of imidazole derivatives has led to exploration in:

  • Antimicrobial agents : Compounds similar to 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole have demonstrated efficacy against various pathogens, making them suitable candidates for drug development.
  • Anti-inflammatory agents : Research indicates that imidazole derivatives can inhibit inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases .

Case Studies

StudyApplicationFindings
Türkmen et al. (2020)Ionic LiquidsDeveloped novel alkoxysilyl-functionalized ionic liquids that exhibited high thermal stability and potential for high-temperature applications .
Nascimento et al. (2024)Antimicrobial ActivityEvaluated novel imidazole derivatives for antimicrobial properties, showing significant activity against resistant strains .
Synthesis of Functionalized Ionic LiquidsCatalysisDemonstrated enhanced catalytic activity in organic transformations using imidazole-based ionic liquids .

Mechanism of Action

The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole involves the formation of covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The imidazole ring can interact with organic molecules through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole and structurally related silane coupling agents:

Compound Functional Groups Reactivity Applications Performance Metrics
This compound Thioether, imidazole - Silylation via triethoxysilyl group
- pH-dependent imidazole protonation
- MSNP functionalization
- Metal ion chelation
- pH-responsive drug delivery
- High stability in aqueous media
- Tunable drug release via imidazole protonation
3-(Triethoxysilyl)propyl isocyanate (Si-NCO) Isocyanate - Hydrolysis to amine (-NH₂)
- Reacts with hydroxyl (-OH) or amine groups
- Amine-functionalized MSNPs
- Electrostatic drug loading (e.g., methylene blue)
- Rapid hydrolysis under acidic conditions
- High drug loading via electrostatic interactions
N-(D-Mannose)-N’-(3-(triethoxysilyl)propyl)-urea Urea, mannose - Hydrogen bonding
- Lectin receptor targeting (via mannose)
- Targeted drug delivery systems
- Glycosylated nanoparticles
- Specific cellular uptake in mannose receptor-rich tissues
- Moderate loading efficiency
3-Aminopropyltriethoxysilane (APTES) Primary amine - Reacts with electrophiles (e.g., epoxides, carbonyls) - Generic amine-functionalized surfaces
- Biosensors
- High reactivity but prone to aggregation
- Limited pH stability

Key Analysis:

Functional Group Influence
  • Imidazole vs. Isocyanate (Si-NCO) :

    • The imidazole group enables pH-responsive behavior (pKa ~6.95), allowing protonation/deprotonation in physiological environments. This contrasts with Si-NCO, which hydrolyzes to amines for electrostatic interactions but lacks dynamic responsiveness .
    • Thioether linkage in the target compound enhances hydrolytic stability compared to Si-NCO’s isocyanate, which degrades rapidly in water.
  • Imidazole vs. Urea/Mannose: The urea-mannose derivative relies on carbohydrate-lectin interactions for targeted delivery, while the imidazole’s nitrogen lone pairs facilitate metal coordination (e.g., Zn²⁺, Cu²⁺), useful in catalytic or antimicrobial applications.
  • Imidazole vs. APTES :

    • APTES provides primary amines for covalent conjugation but lacks the imidazole’s ability to participate in π-π stacking or metal chelation, limiting its utility in advanced drug delivery systems.
Application-Specific Performance
  • Drug Loading and Release: Si-NCO-derived amines achieve high methylene blue (MB) loading via electrostatic interactions but exhibit burst release under physiological pH. In contrast, the imidazole-modified MSNPs show sustained release due to pH-dependent solubility changes . The mannose-urea system offers targeted delivery but lower loading capacity compared to imidazole-functionalized materials.
  • Stability :

    • Thioether and imidazole groups confer resistance to hydrolysis, making the target compound suitable for long-term storage. APTES and Si-NCO, however, require anhydrous conditions to prevent premature hydrolysis.

Biological Activity

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole is a compound that integrates a triethoxysilyl group with an imidazole moiety, which is known for its diverse biological activities. Imidazole derivatives have been widely studied for their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H24N2O3Si\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_3\text{Si}

This compound features a triethoxysilyl group that enhances its solubility and stability in biological systems. The presence of the imidazole ring contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been extensively documented. A study involving various imidazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the synthesized compounds showed promising results against Staphylococcus aureus and Escherichia coli.

CompoundStaphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)
K1191816
K2212322
K3202021
Ciprofloxacin (control)272927

From this data, Compound K2 exhibited the highest efficacy against Bacillus subtilis, with an inhibition zone of 23 mm, indicating strong antibacterial activity .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. In a comparative study, various imidazole compounds were tested against fungal strains such as Candida albicans. The results indicated that these compounds could inhibit fungal growth effectively, suggesting their potential as antifungal agents .

Anticancer Potential

Research has shown that imidazole-based compounds possess anticancer properties. For example, derivatives have been tested for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Synthesis and Evaluation :
    A recent study synthesized several tetrasubstituted imidazole compounds, including derivatives of this compound. These were evaluated for their biological activity against various pathogens. The results indicated a correlation between structural modifications and enhanced biological efficacy .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict the binding affinity of imidazole derivatives to target proteins involved in cancer progression. These studies suggest that certain modifications can significantly enhance binding interactions, leading to improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting 1H-imidazole-2-thiol with (3-chloropropyl)triethoxysilane under anhydrous conditions in the presence of a base (e.g., triethylamine) facilitates the thioether bond formation . Purification typically involves column chromatography or recrystallization. Key parameters include solvent choice (e.g., THF or DMF), temperature (60–80°C), and exclusion of moisture to prevent silane hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the triethoxysilyl and sulfanyl group integration (e.g., δ ~3.8 ppm for –OCH2_2CH3_3; δ ~2.7 ppm for –S–CH2_2–) .
  • FTIR : Peaks at ~1100 cm1^{-1} (Si–O–C) and ~2550 cm1^{-1} (S–H, if unreacted thiol remains) .
  • Elemental Analysis : Match experimental C, H, N, and S content with theoretical values (deviation <0.3%) .

Q. What are the stability considerations for this compound under ambient conditions?

  • Methodological Answer : The triethoxysilyl group is moisture-sensitive. Store the compound under inert gas (N2_2/Ar) at –20°C in sealed, light-resistant vials. Decomposition pathways include hydrolysis of the silane moiety, leading to silanol formation, which can be monitored via 29^{29}Si NMR .

Advanced Research Questions

Q. How does the sulfanyl group influence the compound’s reactivity in surface functionalization?

  • Methodological Answer : The sulfanyl (–S–) group acts as a linker, enabling covalent attachment to metal/metal oxide surfaces (e.g., Au, Ag, SiO2_2) via thiolate bonds. Surface grafting efficiency can be quantified using XPS (S 2p peak at ~162 eV) or AFM to measure monolayer thickness . Comparative studies with non-sulfanyl analogs show reduced adhesion due to the absence of –S– metal interactions .

Q. What computational methods are suitable for predicting the compound’s binding affinity in hybrid materials?

  • Methodological Answer : Molecular docking (AutoDock Vina) or DFT (B3LYP/6-31G*) simulations can model interactions between the imidazole ring and substrates (e.g., silica surfaces). Focus on binding energy calculations and charge distribution analysis (Mulliken charges on N/S atoms). Studies suggest the imidazole N–H group forms hydrogen bonds with surface hydroxyls, enhancing adhesion .

Q. How do reaction conditions affect by-product formation during synthesis?

  • Methodological Answer : By-products like disulfides (from thiol oxidation) or silane oligomers can arise. Monitor via LC-MS or GC-MS. Mitigation strategies:

  • Use radical scavengers (e.g., BHT) to suppress disulfide formation.
  • Control stoichiometry (excess silane reagent) to minimize unreacted thiol .

Q. What role does this compound play in reversible ionic liquid systems?

  • Methodological Answer : The triethoxysilyl group enables covalent anchoring to silica supports, creating hybrid ionic liquids for CO2_2 capture. The sulfanyl-imidazole moiety participates in reversible carbamate formation, as shown by 13^{13}C NMR tracking of CO2_2 adsorption/desorption cycles .

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